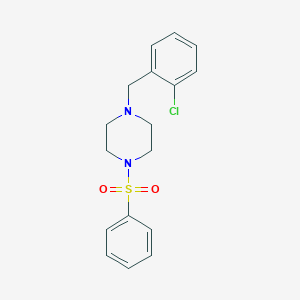
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine, also known as CBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects through its interaction with various neurotransmitters, receptors, and enzymes in the body. 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation. 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects in the body. In neuroscience, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. In cancer research, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have vasodilatory and anti-inflammatory effects, which can improve blood flow and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine also has several limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine. In neuroscience, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine and its potential as a treatment for depression and anxiety disorders. In cancer research, further studies are needed to determine the optimal dose and administration of 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine for inhibiting tumor growth. In cardiovascular disease, further studies are needed to determine the long-term effects of 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine on blood flow and inflammation. Additionally, further studies are needed to develop more efficient synthesis methods for 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine and to explore its potential as a drug delivery vehicle for other therapeutic compounds.
In conclusion, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound with significant potential for therapeutic applications in various fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects in the body. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of 1-(2-chlorobenzyl)piperazine with phenylsulfonyl chloride in the presence of a base. The resulting compound can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have potential as a treatment for depression and anxiety disorders. In cancer research, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have potential as a vasodilator and anti-inflammatory agent.
Propiedades
Nombre del producto |
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine |
|---|---|
Fórmula molecular |
C17H19ClN2O2S |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)23(21,22)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Clave InChI |
RFQWABFKDMESSD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)







![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
